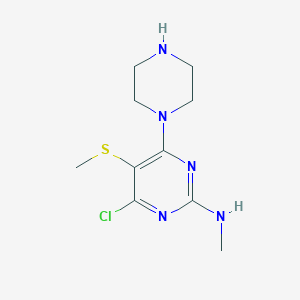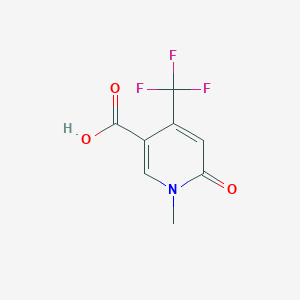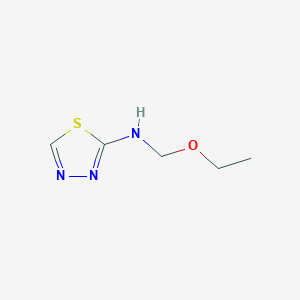![molecular formula C6H12O2 B13112905 [trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)
[trans-2-Methoxycyclobutyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[trans-2-Methoxycyclobutyl]methanol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with a methoxy group and a hydroxymethyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [trans-2-Methoxycyclobutyl]methanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of a methoxy-substituted cyclobutane derivative with a suitable reagent can yield this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
[trans-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the methoxy and hydroxymethyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of the methoxy or hydroxymethyl groups with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
[trans-2-Methoxycyclobutyl]methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [trans-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and interactions. For example, the compound may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations . The exact molecular targets and pathways depend on the specific context of its use, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[cis-2-Methoxycyclobutyl]methanol: This isomer differs in the spatial arrangement of the methoxy and hydroxymethyl groups.
[trans-2-Hydroxycyclobutyl]methanol: This compound has a hydroxyl group instead of a methoxy group.
[trans-2-Methoxycyclobutyl]ethanol: This compound has an ethyl group instead of a hydroxymethyl group.
Uniqueness
[trans-2-Methoxycyclobutyl]methanol is unique due to its specific stereochemistry and functional groupsIts ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
[(1S,2R)-2-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
JHHDZOQQIUJIBP-NTSWFWBYSA-N |
Isomerische SMILES |
CO[C@@H]1CC[C@H]1CO |
Kanonische SMILES |
COC1CCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Imidazo[1,2-d][1,2,4]triazin-2-ol](/img/structure/B13112854.png)

![N-Cyclopentyl-1-(pyrido[2,3-b]pyrazin-7-yl)piperidine-3-carboxamide](/img/structure/B13112878.png)
![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)





